
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone is a chemical compound with the molecular formula C17H10Cl2N2O2 and a molecular weight of 345.1795 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenoxyphenyl group attached to the methanone moiety .
Métodos De Preparación
The synthesis of (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone involves several steps. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-phenoxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone can be compared with other similar compounds such as:
(4,6-dichloropyrimidin-5-yl)(4-phenyl)Methanone: Similar structure but lacks the phenoxy group.
(4,6-dichloropyrimidin-5-yl)(4-methoxyphenyl)Methanone: Contains a methoxy group instead of a phenoxy group.
These similar compounds may exhibit different chemical and biological properties due to variations in their substituents .
Propiedades
Fórmula molecular |
C17H10Cl2N2O2 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(4,6-dichloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C17H10Cl2N2O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H |
Clave InChI |
NZMWOVOZYCEFNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


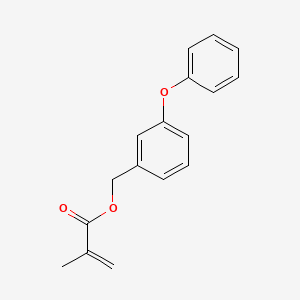
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
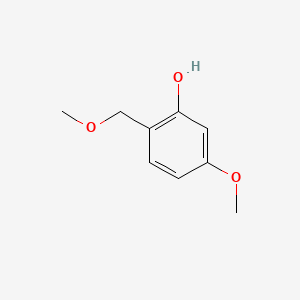
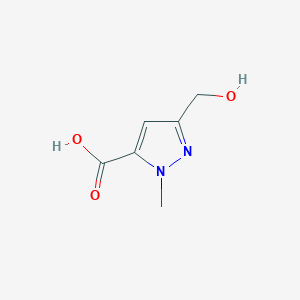
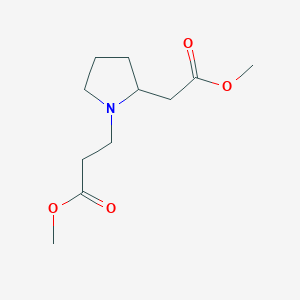
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
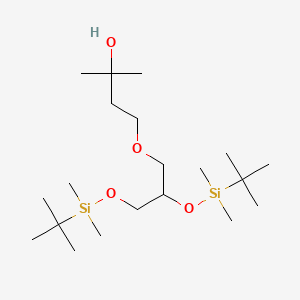
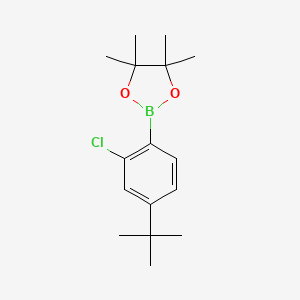
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
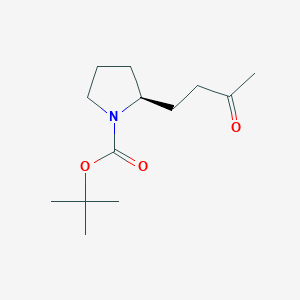
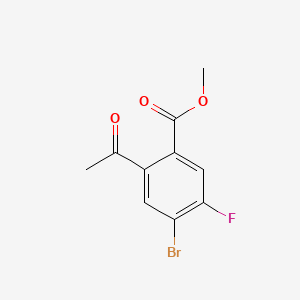
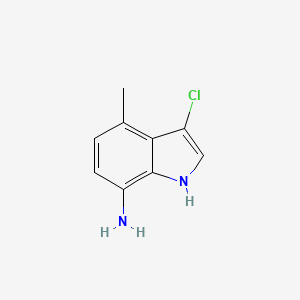
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)

